2H,3H-furo[3,2-b]pyridine-5-carboxylic acid
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Overview
Description
Fused pyridine derivatives, such as “2H,3H-furo[3,2-b]pyridine-5-carboxylic acid”, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with various bioactivities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions . For instance, the green synthesis of pyrazolo[3,4-b]quinolinones was designed using pyridine-2-carboxylic acid as a catalyst . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo[3,4-b]quinolinones in excellent yield .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving these compounds often proceed through a carbocation intermediate . For example, a nucleophilic attack by 5-amino pyrazoles on a carbocation gave a stable intermediate, which was further cyclized and condensed to give the final product .Physical and Chemical Properties Analysis
These compounds often contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid involves the cyclization of a pyridine derivative with a furan ring to form the fused heterocyclic ring system. The carboxylic acid group is then introduced through a separate reaction step.", "Starting Materials": [ "2-aminopyridine", "furfural", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Furfural is converted to furfuryl alcohol by refluxing with ethanol and sodium hydroxide.", "Step 2: Furfuryl alcohol is then reacted with 2-aminopyridine in the presence of sulfuric acid to form the intermediate 2-(furan-2-yl)-3-(pyridin-2-yl)propan-1-amine.", "Step 3: The intermediate is cyclized by refluxing with acetic anhydride and sodium acetate to form 2H,3H-furo[3,2-b]pyridine.", "Step 4: The carboxylic acid group is introduced by refluxing the cyclized product with hydrochloric acid and water to form 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid." ] } | |
CAS No. |
1782592-24-8 |
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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